Propyl thiocyanate

CAS No.: 4251-16-5

Cat. No.: VC3704174

Molecular Formula: C4H7NS

Molecular Weight: 101.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4251-16-5 |

|---|---|

| Molecular Formula | C4H7NS |

| Molecular Weight | 101.17 g/mol |

| IUPAC Name | propyl thiocyanate |

| Standard InChI | InChI=1S/C4H7NS/c1-2-3-6-4-5/h2-3H2,1H3 |

| Standard InChI Key | VDQRHYCVPYJPHU-UHFFFAOYSA-N |

| SMILES | CCCSC#N |

| Canonical SMILES | CCCSC#N |

Introduction

Chemical Structure and Properties

Molecular Structure

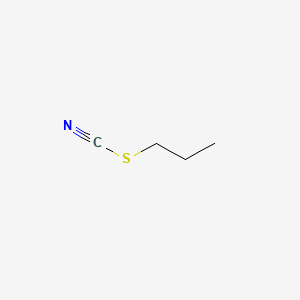

Propyl thiocyanate consists of a propyl chain (C3H7-) attached to a thiocyanate group (-SCN). The chemical structure can be represented by the formula CH3CH2CH2SCN, where the sulfur atom connects the propyl group to the cyano group . The compound displays a linear arrangement with the thiocyanate group extending from the terminus of the propyl chain, resulting in a relatively simple molecular architecture with limited stereochemical complexity.

Physical Properties

The physical properties of propyl thiocyanate provide insight into its behavior in various environments and its potential applications. These properties have been determined through standard analytical techniques and computational methods.

The moderate topological polar surface area suggests limited capacity for polar interactions, which influences the compound's solubility profile and membrane permeability characteristics.

Chemical Properties

The chemical behavior of propyl thiocyanate is influenced by both its alkyl chain and the thiocyanate functional group. These properties determine its reactivity patterns and potential applications in chemical synthesis and other industrial processes.

| Property | Value | Reference |

|---|---|---|

| XLogP3-AA | 1.8 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Covalently-Bonded Unit Count | 1 | PubChem |

The XLogP3-AA value of 1.8 indicates moderate lipophilicity, suggesting a balance between hydrophobic and hydrophilic character . The absence of hydrogen bond donors coupled with the presence of two hydrogen bond acceptors influences its interaction profile with other molecules and biological systems. The two rotatable bonds contribute to conformational flexibility, potentially affecting its binding capabilities in various applications.

Identification and Nomenclature

Common Names and Identifiers

Propyl thiocyanate is known by several systematic and common names in scientific literature and chemical databases, facilitating its identification across different reference systems.

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the compound is formally named "propyl thiocyanate" . Alternative names include:

These multiple designations reflect different approaches to naming the compound based on its structure and chemical class.

Registry Numbers and Database Identifiers

For identification and regulatory purposes, propyl thiocyanate has been assigned various registry numbers and identifiers by different organizations and databases:

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Data

Carbon-13 NMR (13C NMR) spectroscopy has been employed to characterize propyl thiocyanate, providing valuable structural information. The spectral data was reported by M. Feigel and H. Kessler in Chemical Berichte (Chem. Ber. 111, 2947) in 1978 . This fundamental spectroscopic technique confirms the carbon framework of the molecule and provides insights into the electronic environment of each carbon atom.

The 13C NMR spectrum of propyl thiocyanate would typically show distinct signals for:

-

The methyl carbon of the propyl group

-

The two methylene carbons of the propyl chain

-

The thiocyanate carbon

While specific peak assignments are not provided in the available data, this spectroscopic information confirms the compound's structural characterization and provides a reference for identification purposes.

Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) data for propyl thiocyanate is available in standard spectral libraries, offering a fingerprint for identification and structural confirmation. According to the National Institute of Standards and Technology (NIST) database, the mass spectrum of propyl thiocyanate presents a characteristic fragmentation pattern.

| Spectral Parameter | Main Library Value | Replicate Library Value | Reference |

|---|---|---|---|

| NIST Number | 250129 | 29273 | PubChem |

| Total Peaks | 35 | 24 | PubChem |

| m/z Top Peak | 43 | 43 | PubChem |

| m/z 2nd Highest | 41 | 41 | PubChem |

| m/z 3rd Highest | 101 | 27 | PubChem |

The predominant fragment at m/z 43 likely corresponds to the propyl fragment (C3H7+), while the peak at m/z 101 in the main library represents the molecular ion . These mass spectral features provide a reliable means for identifying propyl thiocyanate in complex mixtures and confirming its structural integrity.

Infrared Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in propyl thiocyanate. The PubChem database indicates that IR spectral data is available for this compound . The thiocyanate group typically exhibits characteristic IR absorption bands, including a strong band for the C≡N stretching vibration in the region of 2140-2175 cm-1, which would be diagnostic for propyl thiocyanate.

Additional characteristic absorption bands would likely include:

-

C-H stretching vibrations of the propyl chain

-

C-S stretching vibration

-

Various bending and deformation modes of the alkyl group

These spectroscopic features collectively provide a comprehensive profile for the identification and characterization of propyl thiocyanate.

Chemical Reactivity and Synthesis

Reactive Sites and Chemical Behavior

The reactivity of propyl thiocyanate is primarily determined by its thiocyanate functional group. The -SCN group can participate in various chemical transformations, including:

-

Nucleophilic substitution reactions

-

Reduction to form thiols

-

Hydrolysis under acidic or basic conditions

-

Coordination with metal ions through the nitrogen or sulfur atoms

The propyl chain, being a relatively unreactive alkyl group, primarily influences the physical properties of the compound rather than its chemical reactivity profile.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume